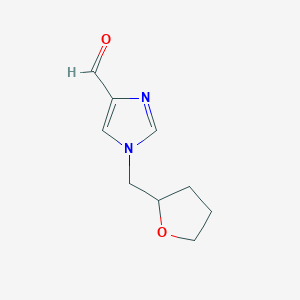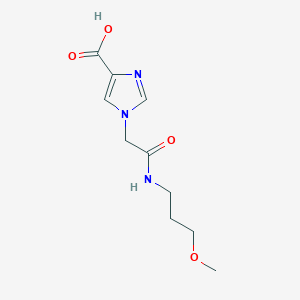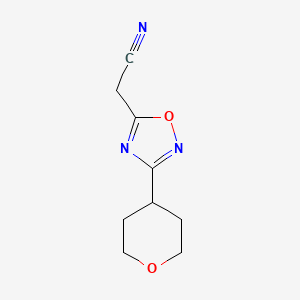
4-(chloromethyl)-1-(4-fluorobenzyl)-1H-imidazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(4-fluorobenzyl)-1H-imidazole, is a chemical compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in various fields, including biochemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation of Imidazole Derivatives
Imidazole derivatives, including 4-(chloromethyl)-1-(4-fluorobenzyl)-1H-imidazole, are synthesized through various chemical reactions, leveraging their potential for diverse biological activities. The synthesis methods aim at introducing functional groups that impart desired properties to the imidazole ring, facilitating its application in various scientific domains. For instance, the synthesis and transformation of 4-phosphorylated 1,3-azoles demonstrate the versatility of imidazoles, highlighting their application in creating compounds with significant anti-inflammatory, sugar-lowering, and neuroprotective activities (Abdurakhmanova et al., 2018).
Antitumor and Antimicrobial Activities
The antitumor potential of imidazole derivatives has been extensively studied, with several compounds showing promising results in preclinical testing. These derivatives are explored for their ability to inhibit tumor growth, demonstrating the critical role of the imidazole ring in the design of new antitumor drugs (Iradyan et al., 2009). Additionally, the antimicrobial properties of imidazole compounds, including their effectiveness against fungal and bacterial infections, underscore their importance in pharmaceutical applications. The broad spectrum of antimicrobial activity offers a foundation for developing new therapeutic agents (, 2022).
Environmental and Industrial Applications
Beyond pharmaceutical applications, imidazole derivatives find relevance in environmental and industrial contexts. For example, the enzymatic treatment of industrial dyes and pollutants using oxidoreductive enzymes demonstrates the environmental potential of imidazole-based compounds. These applications leverage the chemical properties of imidazoles to facilitate the degradation of recalcitrant compounds, contributing to pollution mitigation efforts (Husain, 2006).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(4-fluorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2/c12-5-11-7-15(8-14-11)6-9-1-3-10(13)4-2-9/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOXPLWFMJYCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-fluorobenzyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















